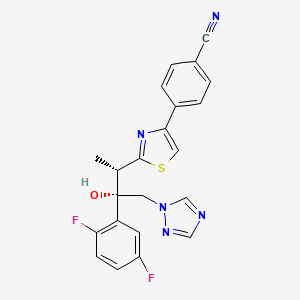

(S,S)-Isavuconazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17F2N5OS |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

4-[2-[(2S,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m1/s1 |

InChI Key |

DDFOUSQFMYRUQK-PEBXRYMYSA-N |

Isomeric SMILES |

C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Aspects of S,s Isavuconazole

Enantiomerically Pure Synthesis Pathways for (S,S)-Isavuconazole

The development of enantiomerically pure this compound is crucial for its therapeutic efficacy. Several strategies have been employed to achieve the desired stereoisomer with high purity. acs.org

Enzymatic Resolution Techniques

Enzymatic resolution has emerged as a preferred method for producing enantiomerically pure intermediates of isavuconazole (B1672201) on an industrial scale. This technique offers high diastereomeric and enantiomeric excess (d.e. and e.e. respectively) of over 99%. google.com

The process often involves the resolution of a racemic ester intermediate. While over 200 hydrolytic enzymes were screened, only the esterase family of enzymes demonstrated both the required activity and selectivity for the sterically demanding triazole-based substrates. google.com The enzymatic resolution is typically conducted under specific conditions to optimize both reaction speed and enzyme stability. google.com

Table 1: Optimal Conditions for Enzymatic Resolution

| Parameter | Optimal Range |

|---|---|

| pH | 7.5 - 8.0 |

| Temperature | 28°C - 37°C |

This table summarizes the preferred pH and temperature ranges for the enzymatic resolution of isavuconazole intermediates. google.com

Diastereoselective Reformatsky-Precipitation Protocols

A key step in the synthesis of isavuconazole intermediates is the diastereoselective Reformatsky reaction. This reaction, when combined with a specific precipitation protocol, allows for the direct isolation of the desired diastereomer of an ester intermediate with a high diastereomeric excess (>97%) in a single step. google.com

The reaction involves the formation of a 2-halozincpropionate ester at temperatures below the boiling point of the solvent, followed by a waiting period to allow for the precipitation of the desired diastereomer. google.com The temperature control during the formation of the Reformatsky reagent is critical to prevent side reactions and ensure high conversion and diastereoselectivity. google.com

Table 2: Temperature Conditions for Reformatsky Reaction

| Condition | Temperature Range |

|---|---|

| Preferred | -10°C to 40°C |

| Most Preferred | -10°C to 10°C |

| Optimal | -2°C to 2°C |

This table outlines the various temperature ranges for the Reformatsky reaction, with the optimal range being close to 0°C. google.comgoogle.com

Chemical Synthesis Routes for Isavuconazonium (B1236616) and this compound

The synthesis of the active pharmaceutical ingredient, isavuconazonium sulfate (B86663), involves the combination of the active moiety, this compound, with a water-soluble side chain. acs.org

Detailed Exploration of Published Synthetic Strategies

Several synthetic routes for isavuconazonium sulfate have been published. One common strategy involves the synthesis of the this compound fragment and the water-soluble side chain separately, followed by their union. acs.org

A typical synthesis of the isavuconazole fragment starts from commercially available materials and involves several steps, including the creation of the two chiral centers. ufrgs.br The water-soluble side chain is often prepared from 2-chloronicotinic acid. acs.org The final steps involve coupling the two fragments and subsequent anion exchange to yield isavuconazonium sulfate. acs.orgufrgs.br

Challenges in these syntheses include achieving a 1:1 ratio of the HSO₄⁻ salt due to multiple basic sites in the isavuconazonium molecule and purification issues arising from the thermal instability of the final product. thieme-connect.com

Application of Ion Exchange Resins in Synthesis and Purification

Ion exchange resins play a crucial role in the synthesis and purification of isavuconazonium sulfate. They are used to convert isavuconazonium salts, such as the iodide or chloride salt, into the final sulfate salt. acs.orggoogleapis.com This method avoids the direct addition of sulfuric acid, which can cause degradation of the product. thieme-connect.com

The use of an anion exchange resin to introduce the HSO₄⁻ anion is a key innovation, leading to a higher yield and purity of the final product. thieme-connect.comresearchgate.net This process is considered "green" as it involves mild reaction conditions and allows for the recycling of the resin. thieme-connect.com Specifically, a basic anion exchange resin can be used as a catalyst in the epoxide ring-opening reaction during the synthesis of an isavuconazole intermediate, significantly improving the reaction yield. google.com The selection of an appropriate resin, such as Amberlite IRA410, has been shown to provide optimal results in terms of yield and purity. researchgate.net

Prodrug Design and Mechanism of Biotransformation to this compound

Isavuconazonium is a water-soluble prodrug of this compound. nih.gov This design overcomes the solubility issues of the active drug, allowing for both intravenous and oral formulations without the need for a cyclodextrin (B1172386) vehicle, which has been associated with nephrotoxicity. thieme-connect.comnih.gov

The prodrug consists of an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group attached to the this compound molecule via an ester linkage. nih.gov Following administration, isavuconazonium is rapidly hydrolyzed in the blood by plasma esterases, primarily butyrylcholinesterase, to release the active moiety, this compound, and an inactive cleavage product. tg.org.auelsevier.espatsnap.comdrugbank.com The active drug then exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. patsnap.comoup.comdrugbank.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole |

| 2-chloronicotinic acid |

| Amberlite IRA410 |

| Isavuconazonium |

| Isavuconazonium sulfate |

Esterase-Mediated Hydrolysis Mechanisms of Isavuconazonium

Isavuconazonium is a water-soluble prodrug designed for efficient conversion to its active antifungal moiety, this compound. tandfonline.comnih.govamazonaws.com This bioconversion is a rapid and near-complete process, primarily mediated by esterase enzymes present in the blood. wikipedia.orgasm.orgresearchgate.net Following either intravenous or oral administration, isavuconazonium is swiftly hydrolyzed in the systemic circulation. tandfonline.comnih.govasm.org

The primary enzymes responsible for this hydrolytic cleavage are plasma esterases, with a predominant role attributed to butyrylcholinesterase (BChE). drugbank.comfda.govfda.gov In vitro studies have confirmed that isavuconazonium sulfate is rapidly broken down in blood to release this compound. drugbank.comfda.gov The process involves the cleavage of an ester bond within the prodrug molecule, which liberates the active triazole agent and an inactive, water-soluble cleavage product, identified as BAL-8728. tandfonline.comnih.govresearchgate.netasm.org

The conversion mechanism is a two-step process. orientjchem.org First, plasma esterases hydrolyze the sarcosine (B1681465) ester bond. wuxiapptec.com This initial cleavage creates an intermediate product. Subsequently, a rapid and spontaneous intramolecular cyclization occurs. ebrary.net The newly freed hydroxyl group attacks another ester bond, leading to N-dealkylation and the release of the active this compound. orientjchem.orgebrary.net This efficient, enzyme-driven cascade ensures that systemic exposure to the prodrug itself is minimal and transient. drugbank.com

It is noteworthy that while butyrylcholinesterase is the main catalyst in human plasma, other esterases like carboxylesterases (CES) also contribute to ester hydrolysis in various tissues, such as the liver and gastrointestinal tract. wikipedia.orgebrary.netscirp.org However, studies indicate that the expression and activity of these enzymes can vary significantly between species, with BChE being highly expressed in primates. researchgate.net

Table 1: Key Enzymes and Products in Isavuconazonium Hydrolysis

| Component | Role/Description | Key References |

| Isavuconazonium | Water-soluble prodrug of this compound. | tandfonline.comnih.govamazonaws.com |

| Butyrylcholinesterase (BChE) | The predominant plasma esterase responsible for hydrolyzing the prodrug. | drugbank.comfda.govfda.gov |

| Carboxylesterases (CES) | Tissue-based esterases (e.g., in the liver) that also participate in hydrolysis. | ebrary.netscirp.org |

| This compound | The active antifungal moiety released after hydrolysis. | asm.orgresearchgate.net |

| BAL-8728 | The inactive, water-soluble cleavage product. | tandfonline.comnih.govresearchgate.net |

Molecular Architecture Influencing Prodrug Conversion

The molecular design of isavuconazonium is a critical factor in its successful function as a prodrug. Its structure was engineered to overcome the poor water solubility of the active this compound, thereby enabling the development of an intravenous formulation without the need for solubilizing agents like cyclodextrin, which can be associated with nephrotoxicity. tandfonline.comasm.orgdrugbank.com

The key architectural feature is the promoiety, a side chain attached to the core this compound molecule via a labile ester linkage. tandfonline.comnih.govamazonaws.com This specific promoiety is an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group. tandfonline.comnih.govwikipedia.org The presence of this group confers high water solubility to the prodrug. ebrary.net

The conversion efficiency is directly linked to this molecular structure. The ester bond is specifically designed to be a substrate for ubiquitous plasma esterases, ensuring rapid cleavage upon entering the bloodstream. researchgate.netwuxiapptec.com The introduction of a diester group within the promoiety makes the molecule more easily recognized and activated by esterases. wuxiapptec.com

Table 2: Structural Features of Isavuconazonium and Their Functions

| Structural Feature | Function | Key References |

| Water-Soluble Promoiety | Increases aqueous solubility, enabling intravenous formulation. | tandfonline.comebrary.netdrugbank.com |

| Labile Ester Linkage | Serves as the cleavage site for plasma esterases. | tandfonline.comnih.govwuxiapptec.com |

| Diester Group | Enhances recognition and activation by esterase enzymes. | wuxiapptec.com |

| Active Moiety Side Arm | Contributes to the antifungal efficacy of the released this compound. | researchgate.netmanasalifesciences.commdpi.com |

Mentioned Compounds

Molecular Mechanisms of Action of S,s Isavuconazole

Inhibition of Fungal Lanosterol (B1674476) 14-alpha-Demethylase (CYP51)

(S,S)-Isavuconazole's primary mechanism of action involves the inhibition of a critical fungal enzyme, lanosterol 14-alpha-demethylase, a member of the cytochrome P450 family encoded by the CYP51 gene. nih.govscientificlabs.co.uk This enzyme plays a pivotal role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govpatsnap.comnumberanalytics.com Isavuconazole's inhibitory action is highly specific to the fungal enzyme, as mammalian cell demethylation is significantly less sensitive to its effects. drugbank.com

Disruption of Ergosterol Biosynthesis Pathway

By blocking lanosterol 14-alpha-demethylase, isavuconazole (B1672201) effectively halts the conversion of lanosterol to ergosterol. nih.govscientificlabs.co.ukdrugbank.com This disruption leads to a depletion of ergosterol in the fungal cell membrane, which is crucial for maintaining the membrane's structural integrity and fluidity. nih.govpatsnap.comnumberanalytics.com The absence of ergosterol weakens the cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in fungal cell death. nih.govpatsnap.com

Accumulation of Toxic Methylated Sterol Precursors within Fungal Cells

A direct consequence of inhibiting lanosterol 14-alpha-demethylase is the accumulation of its substrate, lanosterol, and other toxic 14-α-methylated sterol precursors within the fungal cell. numberanalytics.comdrugbank.comnih.gov These precursors, such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol, integrate into the fungal membrane, altering its normal function and contributing to cellular toxicity. drugbank.comnih.gov This buildup of toxic intermediates further compromises the fungal cell's ability to maintain homeostasis. numberanalytics.com

Structural Determinants of this compound Binding to Fungal CYP51

The high affinity and specificity of isavuconazole for fungal CYP51 are dictated by its unique molecular structure. drugbank.comnih.govfrontiersin.org Both isavuconazole and the azole antifungal voriconazole (B182144) have been shown to bind tightly to the A and B isoenzymes of Aspergillus fumigatus CYP51 (AfCYP51A and AfCYP51B). nih.gov

Orientation of the Triazole Ring in the Active Site

A key feature of isavuconazole's interaction with CYP51 is the precise orientation of its triazole ring within the enzyme's active site. drugbank.comnih.gov The triazole ring's nitrogen atom coordinates with the heme iron atom at the core of the CYP51 active site. mdpi.com This interaction effectively blocks the enzyme's catalytic activity. mdpi.com The specific chemical structure of isavuconazole facilitates this optimal positioning, ensuring potent inhibition. drugbank.comnih.gov

Role of Specific Molecular Side Arms in Target Engagement

The molecular side arm of isavuconazole plays a crucial role in its high-affinity binding to the fungal CYP51 protein. drugbank.comnih.govfrontiersin.org This side arm is thought to properly orient the molecule within the binding pocket, allowing the triazole ring to effectively engage with the heme moiety. drugbank.comnih.govresearchgate.net This enhanced interaction contributes to isavuconazole's broad antifungal spectrum and its activity against some pathogens that may be resistant to other azoles. nih.govoup.com

Comparative Analysis of Molecular Action with Other Azole Antifungals

Isavuconazole shares its fundamental mechanism of action with other azole antifungals, namely the inhibition of CYP51 and subsequent disruption of ergosterol synthesis. oup.comfrontiersin.org However, there are notable differences in their interactions and efficacy.

In studies comparing isavuconazole and voriconazole, both demonstrated strong inhibition of A. fumigatus CYP51 isoenzymes. nih.gov However, isavuconazole elicited a stronger disruption of the sterol composition in A. fumigatus at the same concentration, suggesting increased potency in a cellular context. nih.govresearchgate.net While both drugs strongly inhibited wild-type and several resistant mutant versions of AfCYP51A, isavuconazole showed a tighter binding to human CYP51 than voriconazole, although it was a relatively poor inhibitor of the human enzyme's activity. nih.govresearchgate.net

The structural differences, particularly the side arm of isavuconazole, are believed to confer a broader spectrum of activity compared to some other azoles. nih.govoup.com For instance, the G54 mutation in A. fumigatus CYP51, which confers resistance to long-tailed triazoles like itraconazole (B105839) and posaconazole (B62084), does not confer cross-resistance to the medium-tail-length isavuconazole. asm.org

| Feature | This compound | Voriconazole | Itraconazole/Posaconazole |

| Primary Target | Fungal Lanosterol 14-alpha-Demethylase (CYP51) | Fungal Lanosterol 14-alpha-Demethylase (CYP51) | Fungal Lanosterol 14-alpha-Demethylase (CYP51) |

| Binding to A. fumigatus CYP51 | Tight binding to CYP51A and CYP51B nih.gov | Tight binding to CYP51A and CYP51B nih.gov | Effective inhibitors |

| Effect on Sterol Profile | Stronger perturbation than voriconazole at equivalent concentrations nih.govresearchgate.net | Perturbs sterol profile nih.govresearchgate.net | Disrupts ergosterol synthesis |

| Binding to Human CYP51 | Tightly binds but is a poor inhibitor of its activity nih.gov | Binds weakly and is a poor inhibitor of its activity nih.gov | Varies by agent |

| Activity against G54 A. fumigatus mutant | Not affected asm.org | Not affected asm.org | Resistance conferred asm.org |

Mechanistic Basis of Fungal Resistance to S,s Isavuconazole

Overexpression of Fungal Efflux Pumps

Another significant mechanism of resistance to isavuconazole (B1672201) is the active removal of the drug from the fungal cell, which is mediated by efflux pumps. nih.govmdpi.comasm.org This process reduces the intracellular concentration of the antifungal agent, preventing it from reaching its target enzyme in sufficient quantities. The two major superfamilies of efflux pumps involved in this process are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govresearchgate.net

ATP-Binding Cassette (ABC) Transporters (e.g., Cdr1, CgCDR1)

ABC transporters utilize the energy from ATP hydrolysis to transport a wide range of substrates across cellular membranes. researchgate.netfrontiersin.org In several Candida species, the overexpression of ABC transporter genes, particularly CDR1 (Candida drug resistance 1) and its homologues like CgCDR1 in Candida glabrata, has been shown to significantly increase the MICs of isavuconazole. nih.govnih.govresearchgate.netmdpi.com Studies using Saccharomyces cerevisiae models expressing various Candida ABC transporters have demonstrated that isavuconazole is a substrate for these pumps. nih.govresearchgate.net The expression of Cdr1 can lead to a substantial increase in the isavuconazole MIC, indicating its significant role in conferring resistance. nih.govresearchgate.net Overexpression of these genes is often a result of gain-of-function mutations in transcriptional regulators, such as TAC1 in Candida albicans. nih.govdovepress.com In Aspergillus fumigatus, the overexpression of the efflux pump gene cdr1B has also been identified as a cause of resistance to both voriconazole (B182144) and isavuconazole. nih.govresearchgate.net

Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)

MFS transporters are another class of efflux pumps that can contribute to antifungal resistance. researchgate.nettaylorandfrancis.comwikipedia.org However, their impact on isavuconazole susceptibility appears to be less pronounced compared to ABC transporters. nih.govmdpi.com The overexpression of the MDR1 (multidrug resistance 1) gene in Candida species, which is often regulated by gain-of-function mutations in the MRR1 gene, has been shown to have a limited effect on isavuconazole MICs. nih.govnih.gov While MDR1 overexpression is a known mechanism of resistance to other azoles like fluconazole (B54011) and voriconazole, isavuconazole appears to be a poor substrate for the Mdr1 pump. nih.govnih.govfrontiersin.orgnih.gov This suggests that resistance mediated by MFS transporters may be more specific to certain azoles and less of a concern for isavuconazole.

| Efflux Pump Superfamily | Transporter | Associated Fungi | Impact on Isavuconazole Susceptibility |

| ABC Transporters | Cdr1, Cdr2 | Candida albicans | Increased MICs, Resistance nih.govresearchgate.netnih.gov |

| ABC Transporters | CgCDR1, CgCDR2 | Candida glabrata | Increased MICs, Resistance nih.govresearchgate.net |

| ABC Transporters | cdr1B | Aspergillus fumigatus | Resistance nih.govresearchgate.net |

| MFS Transporters | MDR1 | Candida species | Limited to no effect nih.govmdpi.comnih.govnih.gov |

| MFS Transporters | FLU1 | Candida species | Limited to no effect nih.gov |

Alterations in Fungal Sterol Profile and Membrane Composition

Changes in the composition of the fungal cell membrane, particularly the ergosterol (B1671047) biosynthesis pathway, can also lead to reduced susceptibility to isavuconazole. nih.govdrugbank.comfda.gov Since ergosterol is the ultimate target of azole action, any alterations that reduce the cell's dependence on this sterol or modify its synthesis can impact drug efficacy.

Mutations in genes other than cyp51, such as ERG3, which encodes a C-5 sterol desaturase, can affect azole susceptibility. nih.govmdpi.com In some fungi, the inhibition of lanosterol (B1674476) 14α-demethylase by azoles leads to the accumulation of a toxic sterol intermediate produced by the action of Erg3. asm.orgbiorxiv.orgbiorxiv.orgresearchgate.net A loss-of-function mutation in ERG3 can prevent the formation of this toxic product, thereby conferring resistance. asm.orgbiorxiv.orgbiorxiv.orgresearchgate.net However, in some species like Mucor circinelloides, erg3Δ mutations can lead to ergosterol depletion and hypersusceptibility to azoles like isavuconazole. asm.orgbiorxiv.orgbiorxiv.orgresearchgate.net

Molecular Insights into Cross-Resistance with Other Triazole Antifungals

Due to their shared mechanism of action, there is a significant potential for cross-resistance between isavuconazole and other triazole antifungals. nih.govdrugbank.comtandfonline.comnih.gov The molecular mechanisms that confer resistance to one triazole often extend to others in the same class.

Mutations in the cyp51A gene of A. fumigatus, such as the TR₃₄/L98H and G448S alterations, are well-documented to cause resistance to multiple triazoles, including isavuconazole and voriconazole. mdpi.comtandfonline.com This makes cross-resistance a major clinical concern, as the development of resistance to one azole can compromise the efficacy of others. tandfonline.comnih.gov In vitro data strongly support cross-resistance to isavuconazole in Aspergillus isolates that have cyp51A mutations known to confer resistance to other azoles. nih.gov

Similarly, the overexpression of ABC transporters like Cdr1 in Candida species is a broad-spectrum resistance mechanism that affects not only isavuconazole but also fluconazole, voriconazole, and other azoles. nih.govresearchgate.netnih.gov This is because all these drugs can be substrates for the same efflux pumps. nih.govnih.gov In contrast, the limited effect of MFS transporters like Mdr1 on isavuconazole suggests that this particular mechanism may not contribute significantly to cross-resistance involving this drug. nih.govmdpi.comnih.govnih.gov

The structural features of isavuconazole, such as a specific side arm, may provide a broader spectrum of activity and potentially overcome some resistance mechanisms that affect other triazoles. researchgate.netoup.com Nevertheless, the emergence of resistance through target site modification and efflux pump overexpression remains a significant challenge, often leading to a pan-triazole resistant phenotype. tandfonline.com

Enzymatic Metabolism of S,s Isavuconazole

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5)

In vitro and in vivo studies have consistently identified the cytochrome P450 isoenzymes CYP3A4 and CYP3A5 as the main enzymes responsible for the initial phase of isavuconazole (B1672201) metabolism. oup.comtandfonline.comeuropa.eudrugbank.comfrontiersin.orgtga.gov.audrugbank.comcresemba.comresearchgate.net These enzymes facilitate the oxidative metabolism of the isavuconazole molecule. fda.gov The involvement of CYP3A4 and CYP3A5 is a key determinant of isavuconazole's pharmacokinetic profile. oup.comresearchgate.net Consequently, substances that inhibit or induce these enzymes can significantly alter the plasma concentrations of isavuconazole. europa.eutga.gov.au For instance, strong inhibitors of CYP3A4/5 can lead to increased isavuconazole exposure, while inducers can decrease its plasma levels. europa.eueuropa.eu Although isavuconazole is a substrate for these enzymes, it is also classified as a moderate inhibitor of CYP3A4/5 itself. europa.eufrontiersin.orgeuropa.eu

Involvement of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGT)

Following the initial oxidative metabolism by CYP enzymes, isavuconazole metabolites undergo further biotransformation through conjugation reactions mediated by uridine diphosphate-glucuronosyltransferases (UGTs). europa.eudrugbank.comfrontiersin.orgtga.gov.audrugbank.comcresemba.com This process, known as glucuronidation, attaches a glucuronic acid moiety to the metabolites, increasing their water solubility and facilitating their excretion from the body. fda.gov In vitro studies have confirmed that UGTs are involved in the metabolic pathway of isavuconazole. europa.eudrugbank.comdrugbank.com Isavuconazole itself is considered a mild inhibitor of UGT enzymes. tga.gov.aueuropa.eu

Identification and Characterization of Metabolites through In Vitro and In Vivo (Non-Human) Studies

The metabolism of isavuconazole has been investigated using radiolabeled compounds in non-human studies to identify and characterize its breakdown products. Following the administration of isavuconazonium (B1236616), it is rapidly and almost completely hydrolyzed by esterases in the blood to the active moiety, isavuconazole, and an inactive cleavage product. europa.eucresemba.comfda.gov

Subsequent metabolism of isavuconazole yields several minor metabolites. europa.eudrugbank.com In vitro metabolism studies using human liver microsomes and hepatocytes show that isavuconazole is metabolized to a limited extent into oxidative and glucuronide products. fda.gov Studies in rats and cynomolgus monkeys identified the primary metabolic pathways as the cleavage of the isavuconazonium prodrug, followed by the generation of isavuconazole and the inactive cleavage product (also referred to as BAL8728). fda.gov Further metabolism of isavuconazole involved cleavage of the thiazole (B1198619) ring, followed by oxidation and subsequent glucuronidation. fda.gov

In human studies with radiolabeled isavuconazonium sulfate (B86663), no single metabolite, other than the active isavuconazole moiety, accounted for more than 10% of the total drug-related material in circulation. drugbank.comeuropa.eu This indicates that the parent compound, isavuconazole, is the predominant circulating active substance.

Species-Specific Metabolic Pathways in Preclinical Models

Preclinical studies have revealed species-specific differences in the metabolism and excretion of isavuconazole.

Rats : In rats, isavuconazonium was rapidly converted to isavuconazole and the inactive cleavage product. fda.gov The major metabolic routes included cleavage of the thiazole ring, oxidation, and glucuronidation. fda.gov Excretion was predominantly fecal, accounting for about 81% of the dose, with 16-20% excreted in the urine. europa.eu

Monkeys (Cynomolgus) : Similar to rats, monkeys showed rapid conversion of the prodrug. fda.gov However, the excretion pattern was different, with a more balanced distribution between fecal (55-58%) and urinary (38-43%) routes. europa.eu

Dogs : In vitro studies initially suggested that the conversion of the prodrug to active isavuconazole was slower in dog plasma compared to rat, monkey, and human plasma. plos.org However, in vivo studies in healthy beagles showed that the conversion was more efficient than anticipated, with the prodrug becoming undetectable in plasma within 4 hours for most subjects. plos.org The elimination half-life of isavuconazole in dogs was found to be shorter than in humans, suggesting a more rapid clearance in this species. plos.org

These differences highlight the importance of considering species-specific metabolic profiles when extrapolating preclinical data to human clinical scenarios.

Metabolic Pathway Summary in Preclinical Models

| Preclinical Model | Primary Metabolic Enzymes | Key Metabolic Reactions | Primary Excretion Route | Reference |

|---|---|---|---|---|

| Rat | CYP450, UGT | Prodrug cleavage, Thiazole ring cleavage, Oxidation, Glucuronidation | Fecal (~81%) | fda.goveuropa.eu |

| Monkey (Cynomolgus) | CYP450, UGT | Prodrug cleavage, Thiazole ring cleavage, Oxidation, Glucuronidation | Fecal (55-58%), Urinary (38-43%) | fda.goveuropa.eu |

| Dog | Esterases, CYP450 | Rapid prodrug cleavage, More rapid clearance than humans | Not fully detailed, but faster clearance observed | plos.org |

Preclinical Antifungal Activity and Spectrum of S,s Isavuconazole

In Vitro Susceptibility Profiling Across Fungal Pathogens

The in vitro activity of isavuconazole (B1672201) has been evaluated against a vast collection of clinical fungal isolates using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Isavuconazole demonstrates potent in vitro activity against most Aspergillus species, including those commonly responsible for invasive aspergillosis. asm.orgdovepress.com Studies have established epidemiological cutoff values (ECVs), which help differentiate wild-type (WT) isolates from those with potential resistance mechanisms. For isavuconazole, the CLSI-defined ECVs are 1 µg/mL for A. fumigatus, A. flavus, and A. terreus species complexes, and 4 µg/mL for the A. niger species complex. nih.gov

The activity is generally comparable to that of voriconazole (B182144). asm.orgnih.gov For instance, against a large collection of Aspergillus isolates, both isavuconazole and voriconazole showed minimum inhibitory concentration for 90% of organisms (MIC₉₀) values of 1 µg/mL. asm.org Notably, isavuconazole retains activity against A. terreus, a species known for its intrinsic resistance to amphotericin B. asm.orgnih.gov However, activity against A. niger can be slightly lower, with some studies reporting higher MIC values compared to other Aspergillus species. nih.govdovepress.comasm.org One multicenter Italian study using the Sensititre™ YeastOne™ (SYO) method found the MIC₉₀ for A. niger to be 2 µg/mL, whereas it was 0.25 µg/mL for A. terreus, 0.5 µg/mL for A. fumigatus, and 1 µg/mL for A. flavus. dovepress.com

Table 1: In Vitro Activity of Isavuconazole against Aspergillus Species

| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Aspergillus fumigatus | 0.5 - 1 | 1 - 2 | 0.25 - 2 |

| Aspergillus flavus | 0.5 - 1 | 1 | 0.25 - 2 |

| Aspergillus terreus | 0.25 - 0.5 | 0.25 - 1 | 0.25 - 1 |

| Aspergillus niger | 1 - 2 | 2 - 4 | 0.25 - 16 |

Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested. Data compiled from sources nih.govdovepress.comoup.comnih.govasm.orgasm.org.

Isavuconazole exhibits broad and potent activity against a wide range of Candida species. asm.org It is highly active against Candida albicans, with the vast majority of isolates inhibited at very low concentrations. asm.orgnih.gov Its activity extends to other common species, including C. tropicalis and C. parapsilosis. nih.gov

Against fluconazole-resistant species, isavuconazole generally retains good activity. For Candida glabrata, which can exhibit reduced susceptibility to azoles, isavuconazole MICs are higher than for C. albicans, but most isolates remain inhibited at ≤1 µg/mL. asm.orgjmilabs.com Similarly, against the intrinsically fluconazole-resistant Candida krusei, 100% of isolates were inhibited by isavuconazole at ≤1 µg/mL in one large study. asm.org Some studies have noted that C. glabrata isolates with resistance to fluconazole (B54011) and/or voriconazole may also have elevated MIC values for isavuconazole, suggesting potential for cross-resistance. researchgate.net While less extensively studied, available data suggest isavuconazole has activity against the emerging multidrug-resistant pathogen C. auris. researchgate.net

Table 2: In Vitro Activity of Isavuconazole against Candida Species

| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Candida albicans | ≤0.004 - 0.015 | 0.015 - 0.03 | ≤0.004 - >8 |

| Candida glabrata | 0.06 - 0.5 | 0.25 - 2 | 0.03 - 8 |

| Candida krusei | 0.125 - 0.25 | 0.5 - 1 | 0.12 - 4 |

| Candida parapsilosis | 0.008 - 0.06 | 0.016 - 0.12 | ≤0.004 - >8 |

| Candida tropicalis | 0.008 - 0.03 | 0.016 - 0.12 | ≤0.004 - 4 |

Note: MIC values can vary based on testing methodology and the specific isolates tested. Data compiled from sources asm.orgnih.govjmilabs.commdpi.comnih.gov.

A distinguishing feature of isavuconazole is its in vitro activity against members of the order Mucorales, which are causative agents of mucormycosis and are intrinsically resistant to voriconazole. asm.orgnih.gov However, the activity of isavuconazole is highly species-dependent and more variable than against Aspergillus. dovepress.comasm.orgresearchgate.net

Generally, isavuconazole demonstrates better activity against Rhizopus spp., Lichtheimia spp., and Rhizomucor spp. compared to Mucor spp. asm.orgnih.gov For example, one study found that isavuconazole inhibited 85.2% of Rhizopus spp. and 72.7% of Lichtheimia spp. at ≤4 mg/L, but only 25% of Mucor spp. isolates. nih.govresearchgate.net MIC values for Mucor circinelloides are often notably higher than for other Mucorales. asm.org This variability underscores the potential importance of susceptibility testing for guiding therapy in cases of mucormycosis. dovepress.com

Table 3: In Vitro Activity of Isavuconazole against Mucorales Species

| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Rhizopus spp. (including R. oryzae) | 1 | >8 | 0.125 - >8 |

| Rhizomucor spp. | 0.5 | 1 - 2 | 0.125 - 2 |

| Lichtheimia spp. | 1 - 4 | 4 - 8 | 0.125 - 8 |

| Mucor spp. | >8 | >8 | 1 - >16 |

Note: MIC values can vary based on testing methodology and the specific isolates tested. Data compiled from sources asm.orgasm.orgnih.govresearchgate.netresearchgate.net.

Isavuconazole's spectrum of activity extends to a variety of other clinically relevant fungi. oup.com It is active against Cryptococcus neoformans, with one large survey reporting that 100% of isolates were inhibited at ≤0.5 µg/mL. asm.org Potent activity has also been demonstrated against emerging yeast pathogens, including Trichosporon, Geotrichum, Pichia, and Rhodotorula species, with MIC₉₀ values often below 0.5 mg/L. uthscsa.edunih.gov

Activity against molds like Fusarium and Scedosporium is limited. asm.orgasm.org Isavuconazole generally shows poor in vitro activity against most Fusarium species and Scedosporium prolificans. asm.org While some activity is seen against Scedosporium apiospermum, MICs are often high. asm.org Isavuconazole has also demonstrated activity against dimorphic fungi, such as Blastomyces dermatitidis and Histoplasma capsulatum, although data are less extensive compared to Aspergillus and Candida.

Determination of Fungicidal versus Fungistatic Activity

The activity of triazole antifungals is typically considered fungistatic against yeasts and fungicidal against molds. dovepress.comnih.gov Preclinical studies confirm this pattern for isavuconazole.

Against Candida species, isavuconazole is primarily fungistatic, meaning it inhibits fungal growth rather than actively killing the cells. dovepress.comnih.gov This is characteristic of the azole class.

In contrast, against Aspergillus species, isavuconazole exhibits fungicidal activity. dovepress.comnih.gov Studies determining the minimum fungicidal concentration (MFC)—the lowest concentration of an agent that kills 99.9% of the initial inoculum—have shown that for many Aspergillus isolates, the MFCs are within two dilutions of the MICs. asm.org For example, one study reported MFC₅₀ and MFC₉₀ values of 1 µg/ml against Aspergillus isolates. asm.org This cidal activity against the primary target pathogen for invasive mold infections is a significant preclinical attribute.

In Vitro Pharmacodynamic Modeling and Correlation with Efficacy Parameters

Pharmacodynamic (PD) studies aim to link drug exposure to antimicrobial effect, identifying the parameter that best predicts efficacy. For triazoles, including isavuconazole, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic index associated with treatment success. dovepress.comnih.govnih.gov

In vitro and in vivo models of invasive aspergillosis have been used to define the target AUC/MIC ratios required for efficacy. In a dynamic in vitro model of invasive pulmonary aspergillosis, AUC/MIC ratios of 7.03 and 11.40 (using EUCAST methodology) were associated with 50% and 90% probabilities of galactomannan (B225805) suppression, respectively. asm.org Preclinical murine models of disseminated candidiasis also confirm that the AUC/MIC ratio is the best predictor of efficacy. nih.gov In a neutropenic murine model of invasive aspergillosis, total drug plasma AUC/MIC values of 24.7 and 33.4 were associated with 50% and 90% survival, respectively. oup.com

These pharmacodynamic targets, derived from preclinical models, are crucial for informing clinical dosing regimens to ensure that sufficient drug exposure is achieved to effectively treat infections caused by pathogens with varying MICs. nih.gov

Dynamic In Vitro Models of Invasive Fungal Infections

The preclinical evaluation of (S,S)-Isavuconazole has utilized dynamic in vitro models to simulate the human pharmacokinetic profile and assess its activity against invasive fungal pathogens. One such study employed a dynamic in vitro model of the human alveolus to investigate the pharmacodynamics of isavuconazole against four isolates of Aspergillus fumigatus, including two wild-type and two azole-resistant strains. nih.govnih.gov This model is particularly valuable because it can simulate human-like concentration-time profiles, which is a significant advantage over animal models where pharmacokinetics can differ substantially from humans. nih.gov For instance, the terminal half-life of isavuconazole is approximately 100 hours in humans but only 1 to 2 hours in mice. nih.gov

In this in vitro system, galactomannan was used as a biomarker to quantify the fungal burden. nih.govresearchgate.net The results demonstrated that isolates with higher minimum inhibitory concentrations (MICs) required higher area under the concentration-time curve (AUC) values to achieve maximal suppression of galactomannan. nih.govresearchgate.net This model of early invasive disease allows for the estimation of drug exposure-response relationships before the development of significant tissue damage characteristic of established invasive aspergillosis. nih.gov

Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration Ratio (AUC/MIC) as a Predictor of Efficacy

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of isavuconazole in preclinical models of aspergillosis is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). asm.orgoup.comnih.gov This parameter has been consistently identified as the primary predictor of treatment outcome in various animal models. nih.govasm.org

Studies have focused on determining the specific AUC/MIC targets required for therapeutic success. In a dynamic in vitro model of invasive pulmonary aspergillosis, AUC/MIC targets necessary to achieve a 90% probability of galactomannan suppression to a value of less than 1 were calculated to be 11.40 (using EUCAST methodology) and 11.20 (using CLSI methodology). nih.govresearchgate.net

In vivo studies have further refined these targets. A non-neutropenic murine model of disseminated aspergillosis established that the PD target for 50% survival was a total drug AUC/MIC ratio of 50.4 (CLSI) or 24.7 (EUCAST). nih.gov Another analysis identified a target of 50.5 for A. fumigatus based on CLSI MICs. asm.org The target associated with 90% survival in an immunocompetent mouse model was an AUC/MIC ratio of 33.4 (EUCAST). oup.com These target values are crucial for predicting the clinical efficacy of dosing regimens against infections caused by pathogens with varying MICs. asm.orgnih.gov

| Model | Endpoint | Testing Method | AUC/MIC Target |

| Dynamic In Vitro Model | 90% probability of galactomannan suppression | EUCAST | 11.40 |

| Dynamic In Vitro Model | 90% probability of galactomannan suppression | CLSI | 11.20 |

| Non-neutropenic Murine Model | 50% survival | CLSI | 50.4 |

| Non-neutropenic Murine Model | 50% survival | EUCAST | 24.7 |

| Immunocompetent Murine Model | 90% survival | EUCAST | 33.4 |

Data sourced from multiple preclinical studies to determine the AUC/MIC ratio predictive of isavuconazole efficacy. nih.govresearchgate.netoup.comnih.gov

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models

Murine Models of Disseminated Aspergillosis

The in vivo efficacy of isavuconazole has been extensively studied in murine models of disseminated and pulmonary aspergillosis against both wild-type and azole-resistant Aspergillus fumigatus isolates. asm.orgnih.govdovepress.com In an immunocompetent mouse model of disseminated aspergillosis, isavuconazole therapy significantly improved survival and reduced the kidney fungal burden as determined by quantitative real-time PCR. nih.gov Similarly, in a neutropenic murine model of invasive pulmonary aspergillosis (IPA), a strong dose-dependent relationship was observed, linking drug exposure to treatment effect. asm.org

Pharmacodynamic studies in these models have consistently shown a strong correlation between the AUC/MIC ratio and treatment outcomes. asm.org For example, in one study, the static dose (preventing organism growth) AUC/MIC ratio ranged from 65–617, while the dose required for a 1-log10 reduction in fungal burden corresponded to a median free-drug AUC/MIC of 11.1. dovepress.com These murine models are integral for establishing the dose-exposure relationships and for examining the activity of isavuconazole against emerging resistant strains, such as those with mutations in the cyp51 gene. asm.org

Rabbit Models of Invasive Fungal Infections (e.g., Exserohilum rostratum Meningoencephalitis)

Rabbit models have been employed to evaluate the efficacy of isavuconazole in treating severe and difficult-to-treat invasive fungal infections, providing translational insights for human disease. nih.govsci-hub.se One key study investigated the efficacy of isavuconazole in a rabbit model of meningoencephalitis caused by Exserohilum rostratum, the primary agent in a multi-state outbreak of fungal meningitis. nih.govyoutube.com In this model, isavuconazole demonstrated significant in vivo activity, comparable to that of liposomal amphotericin B. nih.govsci-hub.se

Other rabbit models have also been utilized. In a model of cryptococcal meningoencephalitis, isavuconazole treatment resulted in significant reductions in the fungal burden in both the brain and cerebrospinal fluid (CSF) compared to untreated controls, with an efficacy similar to fluconazole. nih.govnih.govresearchgate.net Additionally, a rabbit model of invasive pulmonary aspergillosis demonstrated a direct correlation between isavuconazole plasma AUC and improved outcomes, including reduced residual fungal burden, decreased pulmonary injury, and prolonged survival. nih.gov These models confirm that isavuconazole penetrates the central nervous system and other tissues to exert its antifungal effect. oup.comnih.govfrontiersin.org

Pathogen Burden Reduction in Animal Models

A primary endpoint in preclinical in vivo studies is the reduction of fungal burden in target organs, and isavuconazole has consistently demonstrated significant activity in this regard across various animal models.

In murine models of disseminated aspergillosis, isavuconazole significantly reduced Aspergillus copy numbers in the kidneys. nih.gov In models of cryptococcal meningitis, treatment led to significant reductions in brain fungal burden. nih.gov Furthermore, in a murine model of disseminated candidiasis, isavuconazole was effective at reducing the fungal burden in the brain and kidneys. nih.gov

The rabbit model of Exserohilum rostratum meningoencephalitis showed that isavuconazole monotherapy significantly decreased the residual fungal burden by as much as 100-fold in cerebral, cerebellar, and spinal cord tissues. nih.govsci-hub.se In a rabbit model of cryptococcal meningoencephalitis, significant reductions in the fungal burden in both the brain and CSF were observed. nih.govresearchgate.net Similarly, in a rabbit model of invasive pulmonary aspergillosis, there was a direct, dose-dependent correlation between higher isavuconazole plasma exposure (AUC) and a reduction in the residual fungal burden in lung tissues. nih.gov

| Animal Model | Infection Type | Organ(s) with Reduced Fungal Burden |

| Murine | Disseminated Aspergillosis | Kidney |

| Murine | Cryptococcal Meningitis | Brain |

| Rabbit | Exserohilum rostratum Meningoencephalitis | Cerebrum, Cerebellum, Spinal Cord |

| Rabbit | Cryptococcal Meningoencephalitis | Brain, Cerebrospinal Fluid (CSF) |

| Rabbit | Invasive Pulmonary Aspergillosis | Lung |

Summary of pathogen burden reduction observed in various preclinical animal models treated with isavuconazole. nih.govnih.govsci-hub.senih.govnih.govresearchgate.netnih.gov

Molecular Interactions of S,s Isavuconazole with Drug Metabolizing Enzymes and Transporters in Vitro/mechanistic

In Vitro Inhibition and Induction of Cytochrome P450 Isoenzymes (CYP3A4, CYP3A5, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2B6)

In vitro studies have characterized (S,S)-isavuconazole as a moderate inhibitor of CYP3A4/5. europa.eutga.gov.auseq.es It also shows inhibitory potential for several other CYP isoenzymes, although to a lesser extent. nih.govcresembaresources.comfda.gov Furthermore, isavuconazole (B1672201) has been identified as an inducer of multiple CYP enzymes in cultured human hepatocytes. nih.govcresembaresources.comhres.ca

Inhibition of CYP Isoenzymes:

This compound has been shown to inhibit a range of CYP isoenzymes with varying potencies. It is considered a moderate inhibitor of CYP3A4. nih.gov For other isoenzymes, it is generally classified as a weak inhibitor. The inhibitory effects are summarized in the table below.

| CYP Isoenzyme | Inhibition Metric (K_i / IC_50) | Substrate Used | System | Reference |

| CYP3A4 | K_i: 0.62 µmol/L | Midazolam | Human Liver Microsomes | nih.gov |

| K_i: 1.93 µmol/L | Testosterone | Human Liver Microsomes | nih.gov | |

| CYP2C8 | IC_50: 5.07 µmol/L | Amodiaquine | Human Liver Microsomes | nih.gov |

| CYP2C9 | K_i: 4.78 µmol/L | Diclofenac | Human Liver Microsomes | nih.gov |

| K_i: 8.6 µmol/L | Diclofenac | Human Liver Microsomes | nih.gov | |

| CYP2C19 | K_i: 5.40 µmol/L | (S)-mephenytoin | Human Liver Microsomes | nih.gov |

| CYP2D6 | K_i: 4.82 µmol/L | Bufuralol | Human Liver Microsomes | nih.gov |

| CYP2B6 | IC_50: 15.1 µmol/L | Bupropion | Human Liver Microsomes | nih.gov |

Induction of CYP Isoenzymes:

In vitro experiments using cultured human hepatocytes have demonstrated that this compound can induce the expression and activity of several CYP isoenzymes. The most significant induction was observed for CYP2B6. nih.gov

| CYP Isoenzyme | Fold Increase in Activity | Fold Increase in mRNA | Reference |

| CYP2B6 | up to 13.4-fold | up to 11.4-fold | nih.gov |

| CYP3A4 | up to 3.4-fold | up to 6.4-fold | nih.gov |

| CYP2C8 | up to 2.6-fold | up to 4.3-fold | nih.gov |

| CYP2C9 | up to 3.1-fold (activity only) | Not specified | nih.gov |

Modulation of Drug Transporters (P-glycoprotein, Breast Cancer Resistance Protein, Organic Cation Transporter 2)

This compound has been shown to be a mild inhibitor of several important drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Cation Transporter 2 (OCT2). europa.eutga.gov.auelsevier.es This inhibition can potentially lead to increased plasma concentrations of co-administered drugs that are substrates of these transporters. europa.eutga.gov.au

Inhibition of Drug Transporters:

The inhibitory activity of this compound on these transporters has been quantified in various in vitro systems.

| Transporter | Inhibition Metric (IC_50) | Substrate Used | System | Reference |

| P-glycoprotein (P-gp) | 3 µM | [³H]digoxin | P-gp-transfected porcine kidney epithelial cell monolayers | researchgate.net |

| 25.7 µmol/L | [³H]digoxin | P-gp-transfected porcine kidney epithelial cell monolayers | nih.gov | |

| Breast Cancer Resistance Protein (BCRP) | 11 µM | Not specified | Not specified | researchgate.net |

| Organic Cation Transporter 2 (OCT2) | 1.97 µmol/L | [¹⁴C]metformin | Stably transfected human embryonic kidney (HEK293) cells | nih.gov |

Mechanistic Insights into Potential Biochemical Interactions

The molecular interactions of this compound with drug-metabolizing enzymes and transporters are rooted in its chemical structure. As a triazole antifungal agent, its primary mechanism of antifungal action involves the inhibition of fungal CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol (B1671047) biosynthesis. oup.com This inherent affinity for CYP enzymes likely contributes to its interactions with human CYP450 isoenzymes.

The inhibition of CYP3A4, the most clinically significant interaction, is a competitive process, as indicated by the determination of a Ki value. nih.gov The side chain of the isavuconazole molecule is thought to enhance its binding affinity to the active site of fungal CYP51, and a similar interaction may occur with human CYP3A4. oup.com

The induction of CYP enzymes, particularly CYP2B6, suggests that isavuconazole can activate nuclear receptors such as the pregnane (B1235032) X receptor (PXR) or the constitutive androstane (B1237026) receptor (CAR), which regulate the transcription of these genes. The observation of increased mRNA levels for several CYP isoenzymes in cultured human hepatocytes supports this transcriptional activation mechanism. nih.gov

The inhibition of efflux transporters like P-gp and BCRP, and the uptake transporter OCT2, occurs at the protein level. nih.govresearchgate.net Isavuconazole likely binds to these transporter proteins, competitively or non-competitively, thereby hindering their ability to transport their respective substrates across cell membranes. These interactions are important as they can affect the absorption, distribution, and elimination of other drugs. mdpi.com For instance, the inhibition of P-gp can lead to increased bioavailability and reduced clearance of P-gp substrates. nih.gov

Advanced Analytical Methodologies for S,s Isavuconazole Research

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of isavuconazole (B1672201) in research settings. Its versatility allows for coupling with different detectors, catering to specific analytical needs.

HPLC with UV Detection

HPLC coupled with Ultraviolet (UV) detection is a widely accessible and robust method for the quantification of isavuconazole in human plasma. cardiff.ac.uknih.gov This technique involves a chromatographic separation followed by the detection of the analyte based on its absorption of UV light.

A validated HPLC-UV method for isavuconazole in human plasma involved a combined protein precipitation and solid-phase extraction for sample clean-up. cardiff.ac.uk The chromatographic separation was achieved on a Waters XTerra RP18 column using an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 10 mM) and acetonitrile (B52724) (45:55, v/v). cardiff.ac.uknih.gov Detection was performed at a wavelength of 285 nm. cardiff.ac.uknih.govannexpublishers.com This method demonstrated linearity, specificity, sensitivity, reproducibility, and accuracy, meeting the validation criteria of regulatory bodies like the FDA. cardiff.ac.uk Another study reported an improved, cost-effective HPLC-UV method using a Hypurity C18 Column and a similar mobile phase, also with UV detection at 285 nm. annexpublishers.com This method was validated over a linear range of 0.25 to 10 µg/ml, with a lower limit of quantification (LLOQ) of 0.25 µg/ml. annexpublishers.com

Key parameters for a typical HPLC-UV method for isavuconazole analysis are summarized below:

| Parameter | Details | Source |

| Sample Type | Human Plasma | cardiff.ac.ukannexpublishers.com |

| Sample Preparation | Protein Precipitation & Solid-Phase Extraction | cardiff.ac.uk |

| Column | Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm) or Hypurity C18 (250x4.6) mm, 5μ | cardiff.ac.ukannexpublishers.com |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 8.0, 10 mM) (55:45, v/v) | cardiff.ac.ukannexpublishers.com |

| Detection Wavelength | 285 nm | cardiff.ac.uknih.govannexpublishers.com |

| Linear Range | 0.025–10 µg/mL or 0.25 to 10 µg/ml | cardiff.ac.ukannexpublishers.com |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL or 0.25 µg/ml | cardiff.ac.ukannexpublishers.com |

| Intra-assay Precision (%RSD) | ≤ 7.9% or < 3.53% | cardiff.ac.ukannexpublishers.com |

| Inter-assay Precision (%RSD) | ≤ 7.9% or < 6.38% | cardiff.ac.ukannexpublishers.com |

| Accuracy (% Deviation) | -5.0% to 8.0% | cardiff.ac.uk |

HPLC with Fluorescence Detection (LC-FL)

HPLC with fluorescence detection (LC-FL) offers an alternative with enhanced sensitivity for isavuconazole quantification. researchgate.net This method utilizes the native fluorescence of the isavuconazole molecule for detection.

A validated HPLC-FL method for routine TDM applications has been described. nih.gov This assay was adapted from a commercially available kit for other triazole antifungals. nih.gov The method was linear between 0.15 and 10 mg/L with good intraday and interday imprecision and accuracy. nih.gov Another study utilized an HPLC method with fluorescence detection for analyzing isavuconazole in dried blood spots, with excitation and emission wavelengths set at 261 nm and 366 nm, respectively. nih.govchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical studies due to its high selectivity and sensitivity. researchgate.netijmpronline.com Several LC-MS/MS methods have been developed for the simultaneous quantification of isavuconazole along with other antifungal agents in human serum or plasma. mdpi.comnih.govsci-hub.se

These methods typically involve a simple protein precipitation step for sample preparation. nih.govsci-hub.se Chromatographic separation is often rapid, with run times as short as 3 minutes. nih.gov Detection is achieved using a triple-stage quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode with positive heated electrospray ionization (HESI+). sci-hub.se The use of stable isotope-labeled internal standards for each analyte ensures high accuracy and precision. sci-hub.semdpi.com

A study evaluating a dual-column LC-MS/MS method for isavuconazole in serum demonstrated linearity over a concentration range of 0.2 to 12.8 mg/L, with a coefficient of determination (r²) exceeding 0.999. nih.gov The within- and between-run precision ranged from 1.4% to 2.9% and 1.5% to 3.0%, respectively, with recovery between 93.9% and 102.7%. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. pensoft.net UPLC methods coupled with UV or mass spectrometry detectors have been successfully applied to isavuconazole analysis. ijtinnovation.comresearchgate.net

One UPLC-UV method for quantifying isavuconazole in plasma involves simple plasma precipitation followed by separation on a reversed-phase C18 column at 40°C, with UV detection at 285 nm. researchgate.netresearchgate.net This method was validated over a concentration range of 0.25-15.0 µg/ml and showed good reliability and reproducibility. researchgate.netresearchgate.net Another UPLC method utilized a DIKMA Waters BEH C18 column and a mobile phase of phosphate (B84403) buffer and methanol (B129727) (40:60 v/v) with UV detection at 253 nm. researchgate.netjournaljpri.com

Micro-sampling Techniques for Research Studies (e.g., Dried Blood Spot Analysis)

Micro-sampling techniques, such as Dried Blood Spot (DBS) analysis, have gained attention in research for their minimally invasive nature and logistical benefits. chromatographyonline.comresearchgate.netunizar.es DBS involves spotting a small volume of whole blood onto filter paper, which is then dried and analyzed. chromatographyonline.comnih.gov

A study investigating the quantification of isavuconazole from DBS used an established HPLC method with fluorescence detection after extracting the spots with a methanol:water mixture. chromatographyonline.comchromatographyonline.com The results from DBS analysis were comparable to those from corresponding plasma samples, with differences being less than 0.2 µg/mL. chromatographyonline.comchromatographyonline.comchromatographyonline.com Isavuconazole proved to be stable in DBS for at least three weeks at both room temperature and refrigerated conditions. chromatographyonline.com Another micro-sampling technique, Volumetric Absorptive Microsampling (VAMS), has also been evaluated for the quantification of triazole antifungals, including isavuconazole, in pediatric patients. researchgate.netresearchgate.net

Method Validation and Reproducibility in Research Settings

Ensuring the validation and reproducibility of analytical methods is paramount in research to guarantee the reliability of study data. researchgate.net For isavuconazole, analytical methods have been validated according to guidelines from regulatory bodies like the FDA and the International Conference on Harmonization (ICH). cardiff.ac.ukjournaljpri.comeuropa.eu

The table below summarizes the validation parameters from a representative LC-MS/MS method for isavuconazole.

| Validation Parameter | Result | Source |

| Linearity Range | 0.2 to 12.8 mg/L | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Within-run Precision (%CV) | 1.4% to 2.9% | nih.gov |

| Between-run Precision (%CV) | 1.5% to 3.0% | nih.gov |

| Recovery | 93.9% to 102.7% | nih.gov |

| Stability at Room Temperature | Stable for 3 days in serum | nih.gov |

Structural Biology and Computational Studies of S,s Isavuconazole

Molecular Docking and Binding Affinity Predictions with Fungal Targets

Molecular docking studies have been instrumental in understanding the interaction between (S,S)-isavuconazole and its primary fungal target, lanosterol (B1674476) 14-alpha-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, isavuconazole (B1672201) disrupts ergosterol production, leading to fungal cell death. ijmr.org.innih.govnih.gov

Computational simulations reveal that isavuconazole exhibits strong binding affinity for the fungal CYP51 enzyme. Docking studies have calculated the binding energy of isavuconazole with lanosterol 14-alpha-demethylase to be as low as -9.0 kcal/mol, indicating a potent inhibitory potential. mdpi.com In comparative analyses with other azole antifungals, isavuconazole consistently demonstrates favorable binding energies. For instance, in one study, the binding free energy of isavuconazole with CYP51 was determined to be -6.03 kcal/mol. ijmr.org.in Another computational screening of FDA-approved drugs identified isavuconazole as a promising candidate against the CYP51 enzyme of Leishmania major, with a high binding energy of -9.3 kcal/mol and the formation of three hydrogen bonds. ijmr.org.in

The specific interactions within the binding pocket of CYP51 are crucial for isavuconazole's activity. The molecule's side arm plays a significant role in orienting the triazole ring to engage with the heme moiety at the base of the binding pocket, a key interaction for potent inhibition. nih.gov Molecular dynamics simulations have further validated these findings, demonstrating the formation of stable complexes between isavuconazole and the target enzyme. ijmr.org.in These computational predictions are fundamental for understanding the drug's broad-spectrum activity and for guiding the design of new, potentially more effective, antifungal agents.

Table 1: Molecular Docking and Binding Affinity of Isavuconazole with Fungal Targets

| Fungal Target | Organism | Docking Score/Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Lanosterol 14-alpha-demethylase | Fungi (general) | -9.0 | mdpi.com |

| Lanosterol 14-alpha-demethylase | Leishmania major | -6.03 | ijmr.org.in |

| Lanosterol 14-alpha-demethylase | Leishmania major | -9.3 | ijmr.org.in |

| Lanosterol 14-alpha-demethylase | Acanthamoeba castellanii | -6.5 (Redocking Score) | amazonaws.com |

| CYP51 | Aspergillus fumigatus | -112 µM (IC50 value for HsCYP51) | researchgate.net |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional structure and specific stereochemistry of isavuconazole are paramount to its biological function. The molecule possesses two stereogenic centers, leading to four possible stereoisomers. However, it is the (S,S) configuration that is the biologically active form of the drug. acs.org

Conformational analysis through computational methods, such as gas-phase DFT calculations, has been employed to understand the spatial arrangement of the molecule. nih.gov These studies reveal that the specific stereochemical arrangement of the (S,S)-isomer optimizes the positioning of key pharmacophoric elements, such as the triazole and difluorophenyl groups, for interaction with the active site of the fungal CYP51 enzyme.

The importance of stereochemistry is further highlighted when comparing the activity of different isomers. Studies on related azole antifungals have shown that alterations in stereochemistry can significantly reduce antifungal efficacy. This underscores the necessity of strict stereochemical control during the synthesis of isavuconazole to ensure the production of the desired (S,S)-isomer. The distinct spatial arrangement dictated by the (S,S) configuration directly influences the molecule's ability to fit snugly within the binding pocket of the target enzyme, thereby maximizing its inhibitory effect. Molecular dynamics simulations have shown that the complex of isavuconazole with CYP51 maintains a stable conformation, although some flexibility is observed in loop regions of the protein. ijmr.org.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. longdom.orgresearchgate.net For isavuconazole and its analogues, QSAR studies help in identifying the key molecular features that contribute to their antifungal potency. These models are crucial for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. longdom.org

In the context of azole antifungals, QSAR models have been developed for various analogues. longdom.org These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. For instance, in a study of benzimidazole (B57391) analogues of fluconazole (B54011), descriptors like the count of hydroxyl groups (SsOHcount) and the energy of the highest occupied molecular orbital (HOMO) were found to be significant in predicting antifungal activity. longdom.org The presence of electron-withdrawing groups and specific substituents like methoxy, hydroxy, chloro, or fluoro groups were also identified as being beneficial for activity. longdom.org

While a specific, detailed QSAR model solely for this compound is not extensively published, the principles derived from studies on related azoles are applicable. These analyses guide medicinal chemists in making targeted modifications to the isavuconazole scaffold to enhance its antifungal properties. By understanding which structural attributes are most influential, researchers can prioritize the synthesis of compounds with a higher probability of success.

In Silico Design and Prediction of Novel Analogues

The insights gained from molecular docking, conformational analysis, and QSAR studies provide a solid foundation for the in silico design of novel isavuconazole analogues with potentially improved antifungal activity. researchgate.netacs.orgmdpi.com Computational methods allow for the virtual screening of large libraries of compounds and the rational design of new molecules with desired properties. researchgate.net

Several studies have focused on designing and synthesizing new triazole derivatives based on the isavuconazole and ravuconazole (B1678830) scaffolds. researchgate.net For example, replacing the 4-cyanophenylthioazole moiety of ravuconazole with a fluorophenylisoxazole group has led to novel antifungal triazoles with enhanced effectiveness and a broader spectrum of activity. researchgate.net

The process of designing new analogues often involves creating a virtual library of compounds by modifying the isavuconazole structure. These virtual compounds are then subjected to computational evaluations, including docking simulations to predict their binding affinity for the target enzyme and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess their drug-like properties. acs.orgmdpi.com Analogues that show promising in silico profiles can then be prioritized for chemical synthesis and subsequent in vitro and in vivo testing. This computational pre-screening significantly reduces the time and resources required for developing new antifungal agents.

Table 2: In Silico Prediction and Activity of Novel Isavuconazole Analogues

| Analogue/Derivative | Modification | Predicted/Observed Activity | Reference |

|---|---|---|---|

| a10, a13, a14 | Replacement of 4-cyanophenylthioazole with fluorophenylisoxazole | Superior or comparable antifungal activity to ravuconazole | researchgate.net |

| Modified Isavuconazole | Structural modifications | Better docking results than the original drug | biorxiv.org |

| Triazole-pyridazinone hybrids | Hybrid molecules | Potent inhibitors of sterol demethylase with promising pharmacokinetic properties | orientjchem.org |

| Fluconazole analogues with urea (B33335) functionality | Addition of urea functionality | Broad-spectrum activity, superior to fluconazole against resistant Candida albicans | acs.org |

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Fluconazole | |

| Isavuconazonium (B1236616) sulfate (B86663) | |

| Posaconazole (B62084) | |

| Ravuconazole | |

| Voriconazole (B182144) | |

| Amphotericin B | |

| Albaconazole | |

| Ketoconazole | |

| Miconazole | |

| Clotrimazole | |

| Itraconazole (B105839) | |

| Efinaconazole | |

| Difenoconazole | |

| Prochloraz | |

| Prothioconazole |

Future Directions and Emerging Research Avenues for S,s Isavuconazole

Exploration of (S,S)-Isavuconazole in Preclinical Combination Antifungal Regimens

Combining antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce toxicity. scynexis.comasm.org Preclinical research into combination regimens involving isavuconazole (B1672201) is a vibrant and critical area of study.

Key Combination Strategies:

Isavuconazole and Echinocandins: This is a mechanistically rational combination, targeting both the fungal cell membrane (azole) and cell wall synthesis (echinocandin). scynexis.com

In vitro studies have demonstrated synergistic activity between isavuconazole and the echinocandin micafungin (B1204384) against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus. dovepress.com

A preclinical study in a rabbit model of invasive pulmonary aspergillosis found that the combination of isavuconazole and micafungin resulted in a synergistic interaction, leading to significantly lower fungal burden and mortality compared to monotherapy. dovepress.com

Against various Candida species, the combination of isavuconazole and micafungin has also shown synergistic interactions in vitro. researchgate.netoup.com

Isavuconazole and Polyenes (Amphotericin B): The interaction between isavuconazole and amphotericin B appears to be more complex and species-dependent.

In vitro studies have reported antagonism between isavuconazole and amphotericin B deoxycholate against A. fumigatus and A. flavus. dovepress.com However, a more recent study found synergy or additivity against A. fumigatus isolates. mdpi.com

Against Candida species, the combination has been largely indifferent, though antagonism was noted for Candida glabrata and synergy for Candida krusei in one study. researchgate.netoup.com

Isavuconazole and Immunosuppressants: An intriguing avenue of research is the combination of isavuconazole with calcineurin inhibitors like tacrolimus (B1663567) and cyclosporin (B1163) A, or mTOR inhibitors like sirolimus.

One in vitro study found that combinations with tacrolimus and cyclosporin A were synergistic against a majority of tested Mucorales isolates, whereas the combination with sirolimus was less frequently synergistic and sometimes antagonistic. researchgate.net

The following table summarizes key preclinical findings for isavuconazole combination regimens.

| Combination Partner | Fungal Group | Model | Observed Interaction | Reference(s) |

| Micafungin | Aspergillus spp. | In vitro, In vivo (Rabbit) | Synergy | dovepress.com |

| Candida spp. | In vitro | Synergy | researchgate.netoup.com | |

| Amphotericin B | Aspergillus spp. | In vitro | Antagonism / Synergy / Additivity | dovepress.commdpi.com |

| Candida spp. | In vitro | Indifference / Antagonism / Synergy | researchgate.netoup.com | |

| Tacrolimus | Mucorales | In vitro | Synergy | researchgate.net |

| Cyclosporin A | Mucorales | In vitro | Synergy | researchgate.net |

| Sirolimus | Mucorales | In vitro | Synergy / Antagonism | researchgate.net |

These preclinical data highlight the potential of combination therapy but also underscore the need for careful, species-specific evaluation before clinical application. frontiersin.orgnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Fungal Pathogen Interaction

To better predict the clinical efficacy of isavuconazole and understand its interaction with fungal pathogens, research is moving beyond standard planktonic culture and simple animal models. The development of more sophisticated in vitro and ex vivo models that more closely mimic the human host environment is a key future direction.

These advanced models offer several advantages:

Simulating Human Pharmacokinetics: Dynamic in vitro models can simulate the human pharmacokinetics of a drug, providing more relevant data on exposure-response relationships than static assays or animal models with different drug metabolism. nih.gov One such model has been used to study isavuconazole against Aspergillus fumigatus, defining pharmacodynamic targets by bridging the obtained data to human pharmacokinetics. nih.gov

Modeling Biofilm Complexity: Traditional susceptibility testing often fails to capture the resistance of fungal biofilms. microbialcell.comnih.gov Advanced 3D biofilm models, which can incorporate multiple microbial species and mimic the clustered growth seen in chronic wounds, are being developed to provide a more realistic platform for testing antibiofilm strategies. mdpi.comdb-thueringen.de

Recreating the Host-Pathogen Interface: Ex vivo models using human cells and tissues, and emerging technologies like organoids and "organ-on-a-chip," can provide unparalleled insight into the three-way interaction between the host, the fungus, and the antifungal drug. microbialcell.com These models can help elucidate how isavuconazole performs in the context of a mucosal surface or within a specific organ environment. microbialcell.com

The goal of these advanced models is to improve the translation of preclinical findings to clinical outcomes, allowing for more accurate predictions of drug efficacy and a deeper understanding of the drug-pathogen interaction in a physiologically relevant setting.

Mechanistic Studies on Host Immunological Response Modulation by this compound (Non-Clinical)

Future research in this area should focus on:

Innate Immune Cell Function: Investigating the effect of isavuconazole on the function of key innate immune cells such as neutrophils, macrophages, and dendritic cells. frontiersin.orgresearchgate.net This includes assessing phagocytosis, oxidative burst activity, and the release of inflammatory mediators and cytokines. researchgate.netmdpi.com

Cytokine and Chemokine Profiles: Determining how isavuconazole alters the production of pro-inflammatory and anti-inflammatory cytokines in response to fungal pathogens. This can be studied using in vitro co-cultures of human immune cells and fungi. researchgate.net

Immune Cell Metabolism: Exploring the impact of isavuconazole on the metabolic reprogramming that immune cells undergo during an antifungal response. nih.gov Cellular metabolism is now recognized as a central regulator of immune cell function. nih.gov

Pathogen Recognition Receptor (PRR) Signaling: Examining whether isavuconazole influences the signaling pathways of PRRs, such as Toll-like receptors (TLRs), which are crucial for recognizing fungal components and initiating an immune response. frontiersin.org

Understanding these potential immunomodulatory effects is crucial. An antifungal that not only inhibits fungal growth but also synergizes with or avoids suppressing the host's immune response could offer a significant therapeutic advantage. mdpi.com In vitro models using human whole blood or co-cultures of primary human cells provide a powerful platform for these mechanistic investigations. researchgate.net

Q & A

Q. What are the key pharmacokinetic (PK) properties of (S,S)-Isavuconazole that influence dosing strategies in immunocompromised patients?

this compound exhibits linear PK with high oral bioavailability (>98%) and a large volume of distribution, enabling penetration into tissues like the central nervous system (CNS). Its metabolism involves hepatic CYP3A4/5 enzymes, and dose adjustments are critical in patients with hepatic impairment. Methodologically, population PK (PopPK) models have been used to identify covariates (e.g., body weight, albumin levels) that explain interpatient variability in drug exposure. For example, PopPK analyses revealed that hypoalbuminemia significantly increases unbound drug concentrations, necessitating therapeutic drug monitoring in critically ill patients .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action against resistant fungal strains?

Hypothesis development should integrate the PICO framework (Population: fungal species; Intervention: this compound; Comparison: other triazoles; Outcome: MIC values) and FINER criteria (Feasible, Novel, Ethical, Relevant). For instance, in vitro studies comparing CYP51 binding affinities across azole-resistant Aspergillus isolates can test the hypothesis that this compound’s structural flexibility enhances target binding despite mutations. Background literature should prioritize recent genomic and crystallographic studies to contextualize resistance mechanisms .

Q. What in vitro models are validated for assessing this compound’s efficacy against biofilm-forming Candida species?

Static and dynamic biofilm models, such as the Calgary Biofilm Device, are recommended. These models measure minimum biofilm eradication concentrations (MBEC) under physiologically relevant conditions (e.g., simulated serum pH, hypoxia). Studies should include controls for biofilm viability (e.g., XTT assay) and cross-validate results with confocal microscopy to quantify biomass reduction. Recent data show this compound achieves MBEC90 values 4–8× higher than planktonic MICs, suggesting limited biofilm penetration .

Advanced Research Questions

Q. How can population pharmacokinetic-pharmacodynamic (PK/PD) models optimize this compound dosing in CNS infections?